molecular formula C5H2Br2ClNO B1424381 2,4-Dibromo-6-chloropyridin-3-ol CAS No. 1232433-08-7

2,4-Dibromo-6-chloropyridin-3-ol

Cat. No.: B1424381
CAS No.: 1232433-08-7
M. Wt: 287.33 g/mol
InChI Key: OPJUTJUYUYFGCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dibromo-6-chloropyridin-3-ol, also known as DBPC, is a naturally occurring pyridine derivative. It has a molecular formula of C5H2Br2ClNO .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with bromine atoms at the 2 and 4 positions, a chlorine atom at the 6 position, and a hydroxyl group at the 3 position .

Scientific Research Applications

Chemical Synthesis and Reactions

  • Unusual C-6 Lithiation: The compound facilitates an unprecedented regioselective C-6 lithiation when reacted with alkylithium, providing new avenues for synthesizing chlorinated pyridinic and bis-heterocyclic synthons (Choppin, Gros & Fort, 2000).
  • Halogen/Halogen Displacement: It's involved in regioselective reactions where halogen/halogen displacement is achieved by introduction of a trialkylsilyl group at specific positions, demonstrating its importance in synthetic chemistry (M. Schlosser & Cottet, 2002).

Supramolecular Structures

  • Host-Guest Interactions: The compound's derivatives demonstrate strong host-guest interactions with certain molecules, which can be utilized in designing adsorptive separation methods and understanding molecular packing dynamics (Xinru Sheng et al., 2020).

Analytical Chemistry

  • Enthalpy Determination: Research on the compound's derivatives aids in determining the absolute enthalpies of formation of various pyridynes, contributing to our understanding of thermochemical properties of chloropyridines (Nathan J. Rau & P. Wenthold, 2011).

Molecular and Structural Studies

  • Nucleophilic Substitution Studies: Studies show how the compound and its derivatives undergo nucleophilic substitution, which is pivotal for understanding reaction mechanisms in organic chemistry and designing new synthetic routes (M. Schlosser, Thierry Rausis & Carla Bobbio, 2005).

Safety and Hazards

The safety data sheet for a similar compound, 2-Bromo-6-chloropyridin-3-ol, suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling the compound .

Future Directions

The future directions for the study and application of 2,4-Dibromo-6-chloropyridin-3-ol are not clearly defined in the literature. Given its structural similarity to other pyridine derivatives that have various applications in the chemical industry, it may have potential uses in pharmaceutical products, as a building block for polymers with unique physical properties, or as a biologically active substance .

Properties

IUPAC Name

2,4-dibromo-6-chloropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2ClNO/c6-2-1-3(8)9-5(7)4(2)10/h1,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJUTJUYUYFGCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20704619
Record name 2,4-Dibromo-6-chloropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1232433-08-7
Record name 2,4-Dibromo-6-chloropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dibromo-6-chloropyridin-3-ol
Reactant of Route 2
2,4-Dibromo-6-chloropyridin-3-ol
Reactant of Route 3
2,4-Dibromo-6-chloropyridin-3-ol
Reactant of Route 4
Reactant of Route 4
2,4-Dibromo-6-chloropyridin-3-ol
Reactant of Route 5
Reactant of Route 5
2,4-Dibromo-6-chloropyridin-3-ol
Reactant of Route 6
2,4-Dibromo-6-chloropyridin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.